An In-Depth Technical Guide to the Chemical Properties and Structure of Dibromomaleimide
An In-Depth Technical Guide to the Chemical Properties and Structure of Dibromomaleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromomaleimide is a reactive chemical compound that has garnered significant attention in the fields of bioconjugation, medicinal chemistry, and materials science. Its unique chemical structure, featuring a maleimide ring substituted with two bromine atoms, imparts a distinct reactivity profile, making it a valuable tool for selectively modifying biomolecules, particularly proteins and peptides. This technical guide provides a comprehensive overview of the core chemical properties, structure, and reactivity of dibromomaleimide, with a focus on its applications in drug development and research.
Chemical Structure and Properties
Dibromomaleimide, also known as 3,4-dibromo-1H-pyrrole-2,5-dione, possesses a planar five-membered ring structure. The electron-withdrawing nature of the two bromine atoms and the two carbonyl groups makes the carbon-carbon double bond highly electrophilic and susceptible to nucleophilic attack.
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Caption: Chemical structure of 2,3-dibromomaleimide.
A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₄HBr₂NO₂ | [1][2] |
| Molecular Weight | 254.86 g/mol | [1] |
| Melting Point | 228-231 °C | [1] |
| Appearance | Solid | [1] |
| SMILES | BrC1=C(Br)C(=O)NC1=O | [1] |
| InChI | 1S/C4HBr2NO2/c5-1-2(6)4(9)7-3(1)8/h(H,7,8,9) | [1] |
Spectroscopic Data
The structural characterization of dibromomaleimide is supported by various spectroscopic techniques.
| Spectroscopic Data | Interpretation |
| ¹H NMR | Due to the absence of protons on the maleimide ring, the ¹H NMR spectrum of unsubstituted 2,3-dibromomaleimide is expected to show a broad singlet for the N-H proton, the chemical shift of which is highly dependent on the solvent and concentration. |
| ¹³C NMR | The ¹³C NMR spectrum is expected to show two main signals: one for the carbonyl carbons (C=O) and another for the bromine-substituted carbons (C-Br) of the double bond. The exact chemical shifts can vary depending on the solvent. |
| Infrared (IR) Spectroscopy | The IR spectrum would prominently feature strong absorption bands corresponding to the C=O stretching of the imide group (typically around 1700-1750 cm⁻¹) and the N-H stretching vibration (around 3200-3400 cm⁻¹). |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M+) corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of two bromine atoms. |
Reactivity and Applications in Bioconjugation
The primary utility of dibromomaleimide in research and drug development lies in its high reactivity towards thiol groups, such as those found in the cysteine residues of proteins.[3] This reactivity allows for the selective formation of stable covalent bonds.
Disulfide Bridging
A key application of dibromomaleimide is in the bridging of disulfide bonds in proteins.[3] This process involves the reduction of a native disulfide bond to yield two free thiol groups, which then react with the dibromomaleimide. The two bromine atoms act as leaving groups, and a new covalent bridge is formed, effectively re-linking the polypeptide chains. This strategy is particularly valuable in the development of antibody-drug conjugates (ADCs), as it allows for site-specific conjugation while maintaining the overall structure of the antibody.[4]
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Caption: Workflow for disulfide bridging using dibromomaleimide.
The resulting dithiomaleimide adduct can undergo hydrolysis to form a highly stable dithiomaleamic acid, which is resistant to retro-Michael reactions, a common issue with traditional maleimide-thiol conjugates.[4] This enhanced stability is a significant advantage for in vivo applications.
Experimental Protocols
Synthesis of 2,3-Dibromomaleimide from Dibromomaleic Anhydride
A common method for the synthesis of N-substituted dibromomaleimides involves the reaction of dibromomaleic anhydride with a primary amine, followed by dehydrative cyclization, often by heating in acetic acid.[5] For the synthesis of the parent 2,3-dibromomaleimide (with an N-H group), a similar reaction can be performed using a source of ammonia.
Materials:
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Dibromomaleic anhydride
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Ammonia source (e.g., ammonium carbonate or aqueous ammonia)
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Glacial acetic acid
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Appropriate organic solvents for workup and purification (e.g., ethyl acetate, hexanes)
Procedure:
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Dissolve dibromomaleic anhydride in a suitable solvent.
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Add the ammonia source to the solution and stir at room temperature to form the maleamic acid intermediate.
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Add glacial acetic acid and heat the mixture to reflux to induce cyclization to the imide.
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Monitor the reaction by a suitable technique (e.g., TLC or LC-MS).
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Upon completion, cool the reaction mixture and perform an aqueous workup to remove acetic acid and other water-soluble impurities.
-
Extract the product into an organic solvent.
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Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to obtain pure 2,3-dibromomaleimide.
General Protocol for Disulfide Bridging of a Peptide
This protocol provides a general guideline for the disulfide bridging of a peptide, such as somatostatin, using dibromomaleimide.[3]
Materials:
-
Peptide containing a disulfide bond
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
2,3-Dibromomaleimide
-
Reaction buffer (e.g., 50 mM sodium phosphate, pH 6.2-7.4)
-
Organic co-solvent if needed for solubility (e.g., acetonitrile, DMF)
Procedure:
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Peptide Reduction: Dissolve the lyophilized peptide in the reaction buffer to a desired concentration (e.g., 0.25 mg/mL). Add a slight molar excess (e.g., 1.1 equivalents) of TCEP to reduce the disulfide bond. Incubate the mixture at room temperature for a sufficient time (e.g., 1 hour) to ensure complete reduction.
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Conjugation: To the solution of the reduced peptide, add a slight molar excess (e.g., 1.1 equivalents) of a stock solution of dibromomaleimide in a suitable organic solvent.
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Reaction Monitoring: Allow the reaction to proceed at room temperature. The reaction is typically rapid and can be monitored by LC-MS to confirm the formation of the bridged product.
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Hydrolysis (Optional but Recommended for Stability): After the initial conjugation, the pH of the solution can be adjusted to slightly basic conditions (e.g., pH 8.0-8.5) to promote the hydrolysis of the dithiomaleimide to the more stable dithiomaleamic acid.
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Purification: The final conjugate can be purified using standard techniques such as size-exclusion chromatography or reverse-phase HPLC to remove excess reagents.
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Caption: Experimental workflow for peptide disulfide bridging.
Conclusion
Dibromomaleimide is a powerful and versatile reagent for chemical biology and drug development. Its ability to efficiently and selectively react with thiols to form stable, bridged structures makes it an invaluable tool for the site-specific modification of proteins and peptides. The enhanced stability of the resulting conjugates following hydrolysis further underscores its utility for in vivo applications. This guide provides the foundational knowledge of its chemical properties, structure, and reactivity, along with practical experimental protocols, to aid researchers in leveraging the full potential of dibromomaleimide in their work.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 2,3-Dibromomaleimide | 1122-10-7 | FD08566 | Biosynth [biosynth.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones - PMC [pmc.ncbi.nlm.nih.gov]
